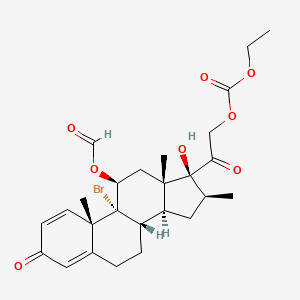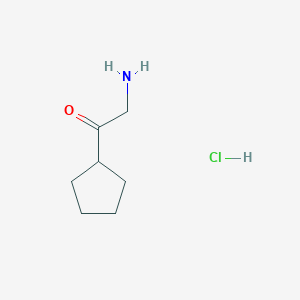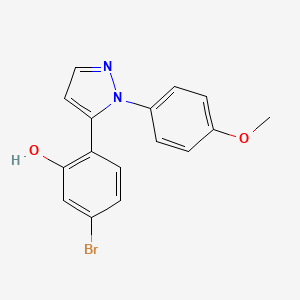
11-O-Formyl 21-Ethyl formate Dexamethasone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Isoenzyme Investigation
Dexamethasone has been instrumental in researching the sensitivity of the hypothalamic-pituitary-adrenal axis and in differentiating the activities of 11 beta-hydroxysteroid dehydrogenase (11 beta HSD) isozymes. A study developed a gas chromatographic mass spectrometric assay for dexamethasone and its metabolite, 11-dehydrodexamethasone, confirming dexamethasone as a substrate for 11 beta-HSD2, but not for 11 beta-HSD1. This discovery aids in understanding the metabolism of dexamethasone and its interaction with specific isozymes (Best, Nelson, & Walker, 1997).
Anticatabolic Action Research
The anticatabolic effects of formebolone, a derivative of dexamethasone, were demonstrated in castrated rats treated with dexamethasone-21-phosphate. This study highlighted the non-virilizing action of formebolone, providing insights into its potential therapeutic applications (Cerutti, Forlani, & Galimberti, 1976).
Ocular Delivery Studies
Dexamethasone's ocular delivery has been explored using poly(hydroxyethyl methacrylate) (PHEMA) gels in contact lenses. This research focused on three dexamethasone derivatives to assess their loading and release dynamics, offering a promising approach for increased bioavailability in ophthalmological treatments (Kim & Chauhan, 2007).
Analytical Methods in Drug Distribution Studies
A sensitive ultra-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) method was developed for determining dexamethasone in ocular tissues. This method was applied in a rabbit study, providing insights into the distribution of dexamethasone following topical administration, enhancing understanding of its pharmacokinetics (Matta et al., 2018).
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17S)-9-bromo-17-(2-ethoxycarbonyloxyacetyl)-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33BrO8/c1-5-33-22(31)34-13-20(30)26(32)15(2)10-19-18-7-6-16-11-17(29)8-9-23(16,3)25(18,27)21(35-14-28)12-24(19,26)4/h8-9,11,14-15,18-19,21,32H,5-7,10,12-13H2,1-4H3/t15-,18-,19-,21-,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTOBXRMWWTWQM-WXCKMOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)OC=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)OC=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)


![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)